molecular formula C11H17N B2914951 (2S)-2-(2,6-Dimethylphenyl)propan-1-amine CAS No. 2248201-18-3

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine

Cat. No. B2914951
CAS RN: 2248201-18-3
M. Wt: 163.264
InChI Key: GJATXXTWJSLALO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in clinical settings as a sedative and analgesic agent. This compound has been extensively studied for its unique pharmacological properties, including its ability to produce sedation, analgesia, and anxiolysis without causing significant respiratory depression.

Mechanism of Action

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine exerts its pharmacological effects by selectively activating alpha-2 adrenergic receptors in the central nervous system. This results in a decrease in sympathetic tone and an increase in parasympathetic tone, leading to sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects. It decreases the release of norepinephrine and increases the release of acetylcholine, resulting in a decrease in sympathetic tone and an increase in parasympathetic tone. It also decreases the release of inflammatory cytokines and increases the release of anti-inflammatory cytokines, leading to a decrease in inflammation. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has a number of advantages for lab experiments. It is highly selective for alpha-2 adrenergic receptors and produces sedation, analgesia, and anxiolysis without causing significant respiratory depression. However, it also has a number of limitations. It is expensive and difficult to synthesize, and it has a short half-life, requiring continuous infusion for prolonged sedation.

Future Directions

There are several future directions for research on (2S)-2-(2,6-Dimethylphenyl)propan-1-amine. One area of interest is its potential therapeutic applications in the treatment of postoperative pain, delirium, and agitation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the development of new alpha-2 adrenergic receptor agonists with improved pharmacological properties, such as longer half-life and increased selectivity.

Synthesis Methods

The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine involves the reaction of 2,6-dimethylbenzaldehyde with nitroethane in the presence of ammonium acetate to produce 2,6-dimethyl-3-nitropropene. This intermediate is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to produce sedation, analgesia, and anxiolysis in a variety of clinical settings, including intensive care units, operating rooms, and emergency departments. In addition, it has been used as an adjunct to regional anesthesia and as a premedication for surgery.

properties

IUPAC Name

(2S)-2-(2,6-dimethylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJATXXTWJSLALO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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